2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Overview
Description
6,7-Dimethyltetrahydropterin hydrochloride is a chemical compound with the molecular formula C8H14N5OCl and a molecular weight of 231.7 g/mol . It is known for its role as an inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for several important enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyltetrahydropterin hydrochloride typically involves the reduction of a precursor compound, such as 6,7-dimethylpterin, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for 6,7-Dimethyltetrahydropterin hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and hydrochloride formation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyltetrahydropterin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pterin derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various pterin derivatives, which can have different biological activities and applications .
Scientific Research Applications
6,7-Dimethyltetrahydropterin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
6,7-Dimethyltetrahydropterin hydrochloride exerts its effects by inhibiting GTP cyclohydrolase I, an enzyme that catalyzes the first step in the biosynthesis of tetrahydrobiopterin . This inhibition disrupts the production of tetrahydrobiopterin, which is a cofactor for several important enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . By inhibiting these enzymes, the compound can affect various metabolic pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Methyltetrahydropterin: Similar in structure but with one less methyl group.
7-Methyltetrahydropterin: Similar in structure but with the methyl group at a different position.
Tetrahydrobiopterin: The fully reduced form without methyl groups.
Uniqueness
6,7-Dimethyltetrahydropterin hydrochloride is unique due to its dual methyl groups at the 6 and 7 positions, which confer specific inhibitory properties and biological activities . This structural uniqueness makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYTRGUZVYCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
611-54-1 (Parent) | |
Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50915478 | |
Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-43-7 | |
Record name | 4(3H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 945-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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